2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the conversion of 1,3-benzodioxol-5-carboxylic acid to ethyl 1,3-benzodioxol-5-carboxylate. This intermediate is then converted to 1,3-benzodioxol-5-carbohydrazide. The final step involves the reaction of 1,3-benzodioxol-5-carbohydrazide with appropriate reagents to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide involves its interaction with molecular targets and pathways. The benzodioxole ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazinecarbothioamide moiety may also play a role in the compound’s biological effects by forming covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylcarbonyl)-N-(4-chlorobenzyl)hydrazinecarbothioamide
- 2-(1,3-Benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide
Uniqueness
2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific structural features, including the benzodioxole ring and the hydrazinecarbothioamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1,3-benzodioxole-5-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-9(16)12-11-8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H,11,13)(H3,10,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLSOJPZTHUXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879759 |
Source
|
Record name | 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-(AMINOTHIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-69-9 |
Source
|
Record name | 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-(AMINOTHIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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